(1H-Imidazol-4-yl)(pyridin-3-yl)methanol
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Overview
Description
(1H-Imidazol-4-yl)(pyridin-3-yl)methanol: is a heterocyclic compound that features both an imidazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-4-yl)(pyridin-3-yl)methanol typically involves the reaction of imidazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Grignard reagent, where a pyridine derivative is reacted with a suitable imidazole compound in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (1H-Imidazol-4-yl)(pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydrogen atoms on the imidazole or pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: (1H-Imidazol-4-yl)(pyridin-3-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent. Its dual-ring structure allows for interactions with multiple biological targets, enhancing its efficacy .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1H-Imidazol-4-yl)(pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
- (1H-Imidazol-4-yl)(pyridin-2-yl)methanol
- (1H-Imidazol-4-yl)(pyridin-4-yl)methanol
- (1H-Imidazol-4-yl)(quinolin-3-yl)methanol
Uniqueness: (1H-Imidazol-4-yl)(pyridin-3-yl)methanol is unique due to the specific positioning of the pyridine ring at the 3-position relative to the imidazole ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
1H-imidazol-5-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-9(8-5-11-6-12-8)7-2-1-3-10-4-7/h1-6,9,13H,(H,11,12) |
InChI Key |
RPYBRPKXQNEMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CN=CN2)O |
Origin of Product |
United States |
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